3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate
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Overview
Description
3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate is a complex organic compound that features a benzothiazole moiety fused with a chromone structure and a cyclopentylpropanoate ester group
Mechanism of Action
Benzothiazole derivatives
have been found to exhibit a broad spectrum of biological effects, such as anti-tubercular , antitumor , and antibacterial activities . They have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .
Chromenone derivatives
, on the other hand, are known to interact with DNA and strongly inhibit topoisomerase I . They have shown potent cytotoxicity against various human cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiazole moiety, which can be synthesized by the condensation of 2-aminothiophenol with carboxylic acids or their derivatives. The chromone structure is then introduced through a cyclization reaction involving salicylaldehyde derivatives and appropriate reagents. Finally, the esterification of the chromone with 3-cyclopentylpropanoic acid yields the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes, continuous flow reactors, and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s properties .
Scientific Research Applications
3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties, make it a candidate for drug development.
Medicine: Its unique structure allows for the exploration of new therapeutic agents targeting specific diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-carboxylic acid share the benzothiazole moiety and exhibit similar biological activities.
Chromone Derivatives: Compounds such as flavones and isoflavones share the chromone structure and are known for their antioxidant and anti-inflammatory properties.
Uniqueness
What sets 3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate apart is the combination of the benzothiazole and chromone moieties with the cyclopentylpropanoate ester group. This unique structure enhances its potential biological activities and allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-4-oxochromen-7-yl] 3-cyclopentylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4S/c26-22(12-9-15-5-1-2-6-15)29-16-10-11-17-20(13-16)28-14-18(23(17)27)24-25-19-7-3-4-8-21(19)30-24/h3-4,7-8,10-11,13-15H,1-2,5-6,9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXYPJSHIUIYOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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